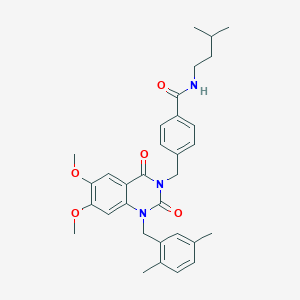
4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is a useful research compound. Its molecular formula is C32H37N3O5 and its molecular weight is 543.664. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is a derivative of quinazoline that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinazoline core : A bicyclic structure known for various pharmacological activities.
- Dimethoxy groups : Contributing to its biological activity and solubility.
- N-isopentylbenzamide moiety : Enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline possess significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through multiple mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways. In vitro studies indicated that it effectively reduced viability in various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 25 µM .
- Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in cancer cells, thereby preventing further cell division. This was confirmed through flow cytometry analysis.
- Mechanism of Action : The compound may exert its effects by modulating key signaling pathways such as the MAPK and NF-kB pathways, which are crucial for cell survival and proliferation .
Antibacterial Activity
The antibacterial activity of the compound was evaluated against several strains of bacteria, including both Gram-positive and Gram-negative species. The findings are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which is a common trend among quinazoline derivatives .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, the compound has shown significant anti-inflammatory effects:
- Cytokine Inhibition : Studies have reported that the compound significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages .
- Mechanistic Insights : The anti-inflammatory effects are believed to arise from the suppression of NF-kB activation and MAPK phosphorylation, leading to reduced inflammatory responses .
Case Studies
A recent case study highlighted the efficacy of this compound in a murine model of inflammation. Mice treated with the compound exhibited a marked reduction in paw swelling and inflammatory cytokine levels compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in treated tissues .
Propiedades
IUPAC Name |
4-[[1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N3O5/c1-20(2)13-14-33-30(36)24-11-9-23(10-12-24)18-35-31(37)26-16-28(39-5)29(40-6)17-27(26)34(32(35)38)19-25-15-21(3)7-8-22(25)4/h7-12,15-17,20H,13-14,18-19H2,1-6H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFAFJDXDPXCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













